
Docosane, 5-butyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Docosane, 5-butyl-: is a hydrocarbon compound with the molecular formula C26H54 . It is a member of the alkane family, specifically a branched alkane. The structure consists of a docosane backbone with a butyl group attached to the fifth carbon atom. This compound is also known by other names such as 5-butyldocosane and 5-n-butyldocosane .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of docosane, 5-butyl- typically involves the alkylation of docosane with butyl halides under specific conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of docosane, 5-butyl- may involve catalytic hydrogenation of longer-chain alkenes or alkynes followed by selective alkylation. The process requires precise control of temperature and pressure to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Docosane, 5-butyl- primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can produce alcohols, aldehydes, or carboxylic acids depending on the conditions.
Reduction: Although alkanes are already in a reduced state, they can participate in hydrogenation reactions under specific conditions.
Substitution: Halogenation reactions where hydrogen atoms are replaced by halogen atoms (e.g., chlorination, bromination).
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogens (Cl2, Br2) in the presence of UV light or radical initiators.
Major Products Formed:
Oxidation: Formation of butyldocosanol, butyldocosanal, or butyldocosanoic acid.
Reduction: No significant change as alkanes are already reduced.
Substitution: Formation of halogenated derivatives such as 5-butyldocosyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
Docosane, 5-butyl- finds applications in various fields due to its unique properties:
Chemistry: Used as a reference standard in gas chromatography for the analysis of complex mixtures.
Biology: Studied for its role in biological membranes and its interaction with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Wirkmechanismus
The mechanism of action of docosane, 5-butyl- is primarily related to its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long hydrocarbon chain allows it to interact with other hydrophobic molecules, making it useful in various applications such as drug delivery and material science .
Vergleich Mit ähnlichen Verbindungen
Docosane: A straight-chain alkane with the formula C22H46.
Hexacosane: A straight-chain alkane with the formula C26H54.
Tetracosane: A straight-chain alkane with the formula C24H50.
Comparison: Docosane, 5-butyl- differs from these similar compounds due to the presence of a butyl group at the fifth carbon atom. This branching significantly alters its physical and chemical properties, such as melting point, boiling point, and reactivity. The branched structure also affects its interaction with other molecules, making it unique in its applications .
Eigenschaften
CAS-Nummer |
55282-16-1 |
|---|---|
Molekularformel |
C26H54 |
Molekulargewicht |
366.7 g/mol |
IUPAC-Name |
5-butyldocosane |
InChI |
InChI=1S/C26H54/c1-4-7-10-11-12-13-14-15-16-17-18-19-20-21-22-25-26(23-8-5-2)24-9-6-3/h26H,4-25H2,1-3H3 |
InChI-Schlüssel |
CSRNPDQIQWQJCM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


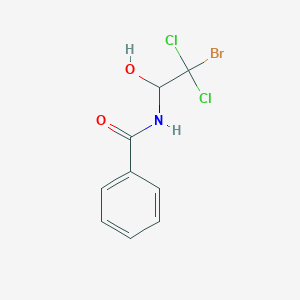
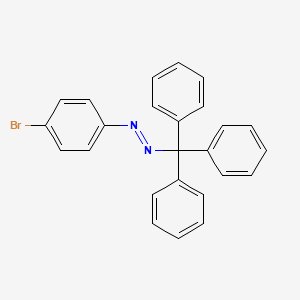
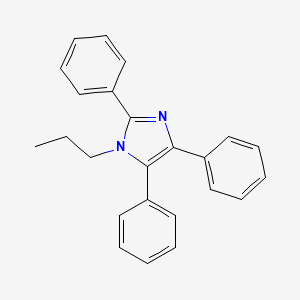
![1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl-](/img/structure/B14642022.png)
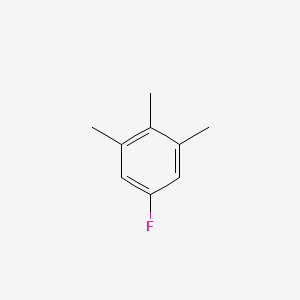
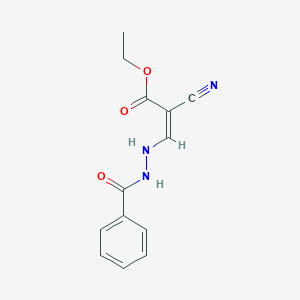
![7-Ethoxybicyclo[4.2.0]octa-2,4-diene](/img/structure/B14642034.png)
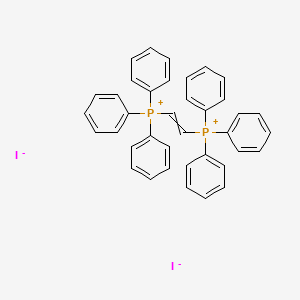
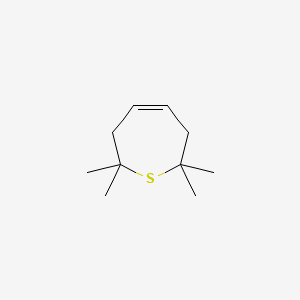
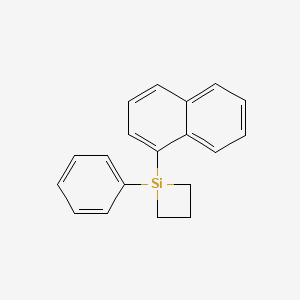
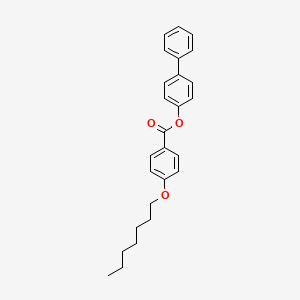
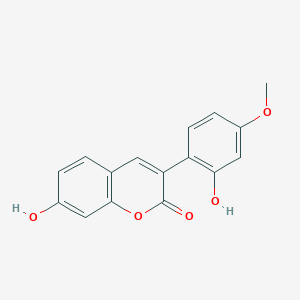
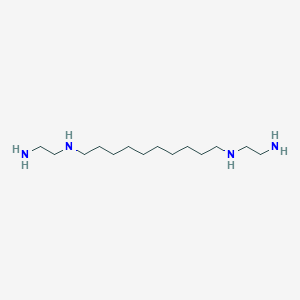
![N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B14642058.png)
